molecular formula C10H7F5O2 B7996180 Pentafluorophenylacetic acid ethyl ester

Pentafluorophenylacetic acid ethyl ester

Cat. No.: B7996180
M. Wt: 254.15 g/mol
InChI Key: IINPFLBZFBSVQD-UHFFFAOYSA-N
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Description

Pentafluorophenylacetic acid ethyl ester is an organic compound with the molecular formula C10H5F5O2. It is a derivative of pentafluorophenylacetic acid, where the carboxylic acid group is esterified with ethanol. This compound is known for its unique chemical properties due to the presence of the pentafluorophenyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenylacetic acid ethyl ester can be synthesized through the esterification of pentafluorophenylacetic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenylacetic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to pentafluorophenylacetic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Pentafluorophenylacetic acid and ethanol.

    Reduction: Pentafluorophenylacetic alcohol.

    Substitution: Various substituted pentafluorophenyl derivatives.

Scientific Research Applications

Pentafluorophenylacetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: The ester is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentafluorophenylacetic acid ethyl ester involves its interaction with various molecular targets. The electron-withdrawing effects of the pentafluorophenyl group can influence the reactivity and stability of the compound, making it a valuable tool in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenylacetic acid
  • Pentafluorophenylacetyl chloride
  • Pentafluorophenyl methyl ester

Uniqueness

Pentafluorophenylacetic acid ethyl ester is unique due to its ester functionality combined with the highly electron-withdrawing pentafluorophenyl group. This combination imparts distinct reactivity and stability characteristics, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-(2,3,4,5,6-pentafluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-2-17-5(16)3-4-6(11)8(13)10(15)9(14)7(4)12/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINPFLBZFBSVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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